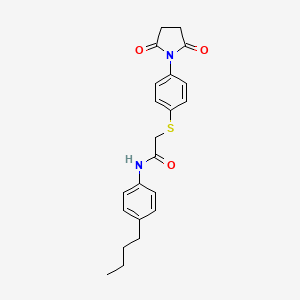

N-(4-Butylphenyl)-2-((4-(2,5-dioxopyrrolidin-1-yl)phenyl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-butylphenyl)-2-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S/c1-2-3-4-16-5-7-17(8-6-16)23-20(25)15-28-19-11-9-18(10-12-19)24-21(26)13-14-22(24)27/h5-12H,2-4,13-15H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRNONNAVUUCOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)N3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Butylphenyl)-2-((4-(2,5-dioxopyrrolidin-1-yl)phenyl)thio)acetamide is a synthetic compound notable for its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 396.51 g/mol. The compound features a butylphenyl group and a dioxopyrrolidinyl moiety linked through a thioether bond, which may contribute to its unique biological properties .

Synthesis

The synthesis of this compound typically involves multiple steps that require optimization to enhance yield and purity. Key reaction conditions include temperature, solvent choice, and the use of catalysts. The synthetic pathway may involve the formation of the thioether bond and subsequent modifications to achieve the desired structural characteristics .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast cancer models. The compound's mechanism may involve the inhibition of key signaling pathways associated with tumor growth and survival .

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This suggests potential applications in treating inflammatory diseases .

Antibacterial Properties

Preliminary studies have also indicated that this compound possesses antibacterial activity against several pathogenic strains. The compound's ability to disrupt bacterial cell membranes may be a contributing factor to its effectiveness .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with structurally similar compounds to highlight unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-tert-butylphenyl)-4-(3-chloro-2-pyridinyl)-1-piperazinecarboxamide | Piperazine ring | Exhibits TRPV1 antagonism |

| 4-(2,5-Dioxopyrrolidin-1-yl)benzamide | Dioxopyrrolidin moiety | Focused on neuroprotective effects |

| N-[2-[2-(4-chloro-3-cyano-5-formyl-2-thienyl)diazenyl]-5... | Thienyl group | Potential use in dye synthesis |

The combination of a butyloxy group with a dioxopyrrolidine structure linked via a thioether bond distinguishes this compound from others in its class, potentially conferring unique pharmacological properties .

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

- Breast Cancer Cell Lines : In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, this compound demonstrated significant cytotoxicity compared to control groups. Notably, the compound exhibited synergistic effects when combined with conventional chemotherapeutics like doxorubicin .

- Inflammatory Response : A model assessing the anti-inflammatory effects showed that treatment with this compound resulted in decreased levels of inflammatory markers in vitro. This suggests potential therapeutic benefits for conditions characterized by chronic inflammation .

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is C22H24N2O3S, with a molecular weight of 396.51 g/mol. Its structure comprises:

- A butylphenyl group : This hydrophobic moiety enhances the compound's lipophilicity.

- A dioxopyrrolidinyl moiety : Known for its role in enhancing biological activity.

- A thioether linkage : This bond may confer unique reactivity and stability properties.

Biological Activities

Research indicates that N-(4-Butylphenyl)-2-((4-(2,5-dioxopyrrolidin-1-yl)phenyl)thio)acetamide exhibits several notable biological activities:

Synthesis and Optimization

The synthesis of this compound typically involves multiple steps requiring optimization for yield and purity. Key factors include:

- Reaction Conditions : Temperature, solvent choice, and catalysts significantly impact the synthesis efficiency.

- Structural Modifications : Variations in substituents can lead to different biological activities and pharmacokinetic profiles.

Case Study 1: Anticonvulsant Activity

A study investigating the anticonvulsant properties of structurally related compounds highlighted the efficacy of N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide in various seizure models. This suggests that this compound may possess similar or enhanced anticonvulsant effects due to its structural similarities.

Case Study 2: Antimicrobial Evaluation

Research into related acetamides has shown promising antibacterial activity against several strains of bacteria. Although direct studies on this specific compound are sparse, its structural analogs have demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be grouped based on core modifications: arylthioacetamide derivatives (), triazolylphenyl acetamides (), and pyrimidinylthioacetamides (). Key comparisons are outlined below:

Structural and Functional Differences

Q & A

Q. What are the recommended methods for confirming the structural integrity and purity of this compound during synthesis?

To confirm structural integrity, employ 1H and 13C NMR spectroscopy in deuterated solvents (e.g., DMSO-d6 or CDCl3) to analyze proton environments and carbon frameworks. Infrared (IR) spectroscopy is critical for identifying functional groups like the dioxopyrrolidinyl and thioacetamide moieties. High-resolution mass spectrometry (HR-MS) or LC-MS should validate molecular mass. Purity assessment requires HPLC with UV detection (λ = 254 nm) and a C18 reverse-phase column .

Q. Which biological assays are commonly used to evaluate the compound's activity in preliminary studies?

Initial screening often includes:

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric substrates.

- Antimicrobial susceptibility testing via broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi.

- Cytotoxicity profiling using MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7). Structural analogs with modified aryl or thioether groups have shown varied potency, suggesting activity is sensitive to substituent positioning .

Q. What structural features of this compound are critical for its hypothesized biological activity?

Key features include:

- The 4-butylphenyl group , which may enhance lipophilicity and membrane penetration.

- The thioacetamide linker , enabling covalent or non-covalent interactions with cysteine residues in target proteins.

- The 2,5-dioxopyrrolidinyl moiety , which could act as a hydrogen-bond acceptor. Comparative studies with analogs lacking the dioxopyrrolidinyl group show reduced activity, highlighting its role in target engagement .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions?

Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Temperature control : Maintain 60–80°C during thioether formation to prevent oxidative dimerization.

- Catalyst use : Employ Pd/C or CuI for coupling reactions to enhance efficiency. Post-synthesis, silica gel chromatography (ethyl acetate/hexane gradient) effectively isolates the product. Yield improvements (>70%) are achievable with stoichiometric adjustments (1.2:1 molar ratio of thiol to acetamide precursor) .

Q. How can contradictory bioactivity data between structural analogs be resolved?

Strategies include:

- 3D-QSAR modeling to correlate substituent electronic/steric properties with activity.

- Crystallographic studies of analog-target complexes (e.g., protein-ligand X-ray structures) to identify binding mode variations.

- Metabolic stability assays (e.g., microsomal incubation) to rule out pharmacokinetic confounding factors. For example, analogs with electron-withdrawing groups on the phenyl ring may exhibit reduced activity due to altered binding pocket interactions .

Q. What computational approaches predict target interactions prior to experimental validation?

- Molecular docking (AutoDock Vina, Glide) with homology-modeled targets to prioritize plausible binding modes.

- MD simulations (GROMACS, AMBER) to assess binding stability over 100+ ns trajectories.

- Pharmacophore mapping (MOE, Schrödinger) to identify essential interaction features. These methods have successfully predicted kinase inhibition for analogs with >80% docking score concordance to experimental IC50 values .

Q. How should discrepancies between in vitro and in vivo efficacy be addressed?

- Pharmacokinetic profiling : Measure plasma half-life (t1/2), Cmax, and bioavailability via LC-MS/MS in rodent models.

- Tissue distribution studies : Radiolabel the compound (e.g., 14C) to assess accumulation in target organs.

- Metabolite identification : Use HR-MS/MS to detect phase I/II metabolites that may alter activity. Poor in vivo efficacy may stem from rapid glucuronidation of the thioacetamide group, necessitating prodrug strategies .

Q. What methodologies determine the compound's stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions.

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability.

- Long-term storage stability : Monitor degradation via HPLC at 25°C/60% RH over 6–12 months. The dioxopyrrolidinyl group is prone to hydrolysis at pH >8, requiring buffered formulations for in vivo use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.